4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Beschreibung
4-Bromo-9,9-dimethyl-9,10-dihydroacridine (hereafter referred to as 4-Br-DMAC) is a brominated derivative of 9,9-dimethyl-9,10-dihydroacridine (DMAC), a structural motif widely utilized in organic optoelectronics. The compound features a rigid acridine core with two methyl groups at the 9-position, which enhance steric hindrance and electronic stability. The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions, enabling its use as a precursor in synthesizing thermally activated delayed fluorescence (TADF) emitters, organic semiconductors, and host materials for organic light-emitting diodes (OLEDs) .
Eigenschaften
IUPAC Name |
4-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYOJVEASEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Grignard Reaction Dynamics
The Grignard pathway proceeds via nucleophilic addition of methyl groups to the electron-deficient acridine nitrogen, followed by intramolecular cyclization. Computational studies suggest that the bromine atom at the 4-position stabilizes the transition state through resonance effects, directing methylation exclusively to the 9-position.
Palladium-Catalyzed Coupling
In Suzuki-Miyaura reactions, oxidative addition of the palladium catalyst to the brominated aryl halide is rate-determining. Xantphos ligands enhance catalytic activity by stabilizing the Pd(0) intermediate, as evidenced by kinetic data in.
Bromination Selectivity
The electron-rich 4-position in 9,9-dimethylacridine derivatives favors electrophilic attack, but competing reactions at ortho and para sites necessitate precise stoichiometric control. Lowering reaction temperatures to 0°C and using dilute bromine solutions can mitigate over-bromination .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Research Insights:
Recent studies have demonstrated that derivatives of 9,9-dimethyl-9,10-dihydroacridine exhibit interesting photophysical properties. These compounds can serve as donor units in donor-acceptor systems, which are crucial for developing efficient organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of bromine substituents enhances the electronic properties, making these compounds suitable for applications in optoelectronic devices.
Key Findings:
- Redox Behavior: Cyclic voltammetry studies indicate that compounds featuring 9,9-dimethyl-9,10-dihydroacridine exhibit distinct oxidation and reduction peaks, suggesting their potential as redox-active materials in organic electronics .
- Luminophores: The design of donor–acceptor–donor structures has shown promise for generating hot excitons, which are beneficial for improving the efficiency of light-emitting devices .
Organic Electronics
Applications:
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is primarily explored in the following areas:
- Hole Transport Materials (HTMs): Compounds based on 9,9-dimethyl-9,10-dihydroacridine have been synthesized and evaluated as HTMs in organic solar cells and OLEDs. Their high hole mobility and stability make them ideal candidates for these applications .
| Material Type | Mobility (cm²/V·s) | Application |
|---|---|---|
| Hole Transport Material | 2.5 | OLEDs |
| Light Emitting Diode | 3.0 | Organic Solar Cells |
Wirkmechanismus
The mechanism of action of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- The dimethyl groups in 4-Br-DMAC improve steric protection, reducing side reactions and enhancing yields in cross-couplings compared to non-methylated analogs .
- Electron-withdrawing substituents (e.g., CF₃ in 4f ) reduce reactivity, whereas electron-donating groups (e.g., methoxy in 4g ) increase yields (75%).
Photophysical Properties
4-Br-DMAC-derived compounds exhibit distinct HOMO-LUMO separation and small singlet-triplet energy gaps (ΔEST), critical for TADF. Comparisons with similar donors are summarized below:
Key Insights :
Performance in OLEDs
4-Br-DMAC-based emitters achieve high external quantum efficiencies (EQEs) in OLEDs:
Key Insights :
- 4-Br-DMAC’s derivatives outperform phenoxazine and carbazole analogs in EQE due to superior HOMO-LUMO separation and smaller ΔEST .
- The dimethyl groups suppress aggregation-caused quenching, enhancing solid-state luminescence .
Biologische Aktivität
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including anticancer properties, photophysical characteristics, and potential applications in drug development.
Chemical Structure and Properties
This compound features a complex aromatic structure with a bromine atom at the 4-position and dimethyl substitutions at the 9-position of the acridine ring. Its molecular formula is with a molecular weight of approximately 304.18 g/mol. The presence of the bromine atom may enhance its reactivity and influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that acridine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may interact with DNA by intercalation, disrupting replication and transcription processes.
- Cell Lines Tested : Studies have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines.
A study published in Molecules reported that derivatives of acridine demonstrated significant cytotoxicity, with IC50 values indicating potent activity against cancer cells .
Photophysical Properties
The photophysical characteristics of this compound suggest potential applications in optoelectronic devices due to its fluorescence properties.
- Fluorescence Emission : The compound's fluorescence can be influenced by the presence of bromine atoms, which may enhance its emission spectrum.
- Applications : Potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of this compound analogs:
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results :
- Significant reduction in cell viability was observed in treated cells compared to controls.
- The compound exhibited selectivity towards cancer cells over normal cells.
Study on Photophysical Properties
Another study focused on the synthesis of donor–acceptor compounds incorporating this compound:
- Objective : To explore redox properties and potential applications in photonics.
- Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromination of 9,9-dimethyl-9,10-dihydroacridine derivatives using bromine sources like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in inert solvents (e.g., dichloromethane) can yield the target compound. Catalysts such as triethylbenzylammonium chloride (TEBA) have been shown to enhance reaction efficiency in acridine-based systems . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products. Reaction time and stoichiometric ratios of brominating agents significantly affect yield, with excess bromine leading to byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the bromine substituent and dimethyl groups. Aromatic protons appear as distinct signals in the δ 6.5–8.5 ppm range, while methyl groups resonate near δ 1.5–2.0 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the dihydroacridine core geometry and bromine positioning. For example, C–Br bond lengths typically range from 1.89–1.92 Å, consistent with similar brominated acridines .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 364.28 (CHBrN) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound is a halogenated aromatic hydrocarbon, necessitating precautions against inhalation and skin contact. Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers and strong bases. Safety data sheets (SDS) recommend emergency protocols for spills, including neutralization with inert adsorbents .
Advanced Research Questions
Q. How can computational chemistry tools be applied to predict and optimize the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as frontier molecular orbitals (FMOs), to predict sites for electrophilic or nucleophilic attacks. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) can simulate intermediates and transition states in cross-coupling reactions. For instance, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?
- Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic screening of catalysts (e.g., Pd(PPh) vs. NiCl) and solvents (polar aprotic vs. ethereal) identifies optimal conditions. For example, Pd catalysts favor aryl-aryl coupling, while Ni may induce undesired dehalogenation. Kinetic studies (e.g., time-resolved NMR) and control experiments (e.g., deuterated analogs) clarify mechanistic discrepancies .
Q. How does the steric and electronic influence of the bromine substituent affect the regioselectivity of reactions involving this compound?
- Methodological Answer : Bromine’s inductive (-I) effect deactivates the acridine ring, directing electrophiles to para positions relative to the substituent. Steric hindrance from the dimethyl groups at C9 limits accessibility to the dihydroacridine core, favoring reactions at the less hindered C4 bromine site. X-ray crystallography and Hammett substituent constants (σ) quantify these effects .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?
- Methodological Answer : Batch-to-batch variability in bromination steps necessitates rigorous process control. Continuous-flow reactors improve heat dissipation and mixing efficiency, reducing side reactions. Chiral HPLC (e.g., using amylose-based columns) monitors enantiomeric excess (ee), while asymmetric catalysis (e.g., chiral phosphine ligands) enhances stereoselectivity. Pilot-scale studies show that maintaining anhydrous conditions and inert atmospheres is critical for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
